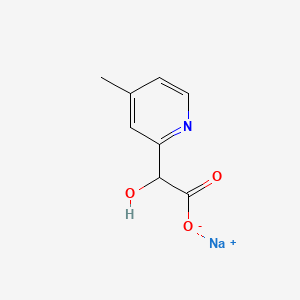
Sodium 2-hydroxy-2-(4-methylpyridin-2-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2-hydroxy-2-(4-methylpyridin-2-yl)acetate is a chemical compound with the molecular formula C8H8NNaO3 It is a sodium salt derivative of 2-hydroxy-2-(4-methylpyridin-2-yl)acetic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-hydroxy-2-(4-methylpyridin-2-yl)acetate typically involves the reaction of 4-methylpyridine with glyoxylic acid, followed by neutralization with sodium hydroxide. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Aqueous or organic solvents like ethanol
Catalysts: None required for the basic synthesis
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified through crystallization or other separation techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions are less common but can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride
Solvents: Water, ethanol, acetone
Major Products:
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or alkanes
Substitution: Formation of various substituted pyridine derivatives
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential role in enzyme inhibition studies.
- Used in the synthesis of biologically active molecules.
Medicine:
- Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry:
- Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Sodium 2-hydroxy-2-(4-methylpyridin-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to interact with key enzymes involved in metabolic processes.
Comparación Con Compuestos Similares
- Sodium 2-hydroxy-2-(6-methylpyridin-2-yl)acetate
- Sodium 2-(4-methoxypyridin-2-yl)acetate
Comparison:
- Sodium 2-hydroxy-2-(4-methylpyridin-2-yl)acetate is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity.
- Sodium 2-hydroxy-2-(6-methylpyridin-2-yl)acetate has a similar structure but with the methyl group at a different position, potentially altering its chemical properties and applications.
- Sodium 2-(4-methoxypyridin-2-yl)acetate contains a methoxy group instead of a hydroxyl group, which can significantly change its reactivity and interaction with biological targets.
Propiedades
Fórmula molecular |
C8H8NNaO3 |
|---|---|
Peso molecular |
189.14 g/mol |
Nombre IUPAC |
sodium;2-hydroxy-2-(4-methylpyridin-2-yl)acetate |
InChI |
InChI=1S/C8H9NO3.Na/c1-5-2-3-9-6(4-5)7(10)8(11)12;/h2-4,7,10H,1H3,(H,11,12);/q;+1/p-1 |
Clave InChI |
VHRRRHYMCNGIPJ-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC(=NC=C1)C(C(=O)[O-])O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


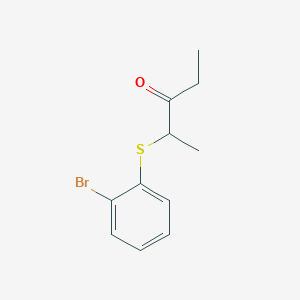
![(4E,10S)-10-(2-methylpropyl)spiro[2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-7,2'-morpholine]-8,13-dione;2,2,2-trifluoroacetic acid](/img/structure/B13496380.png)
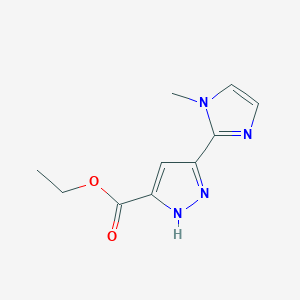
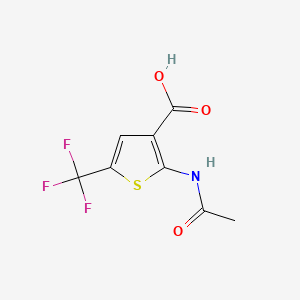

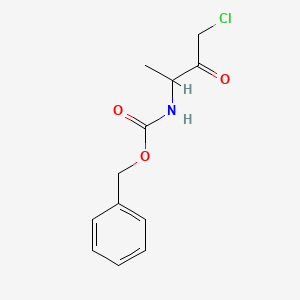
![3-(3,3-dimethylcyclobutyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13496400.png)
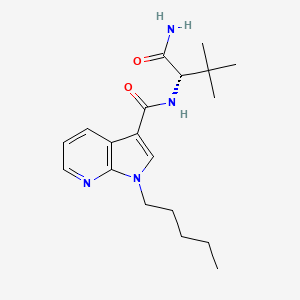
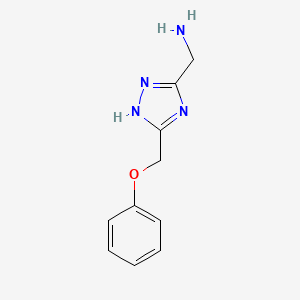
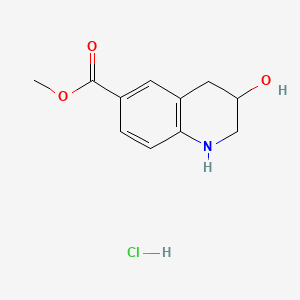

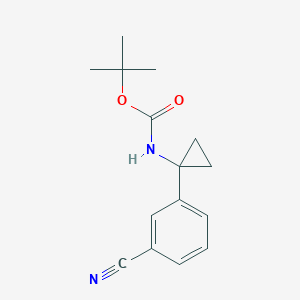
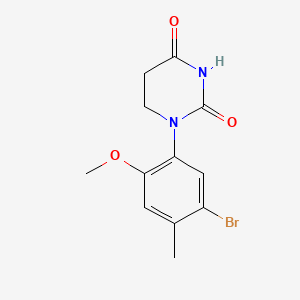
![2-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}ethanimidamide, acetic acid](/img/structure/B13496466.png)
